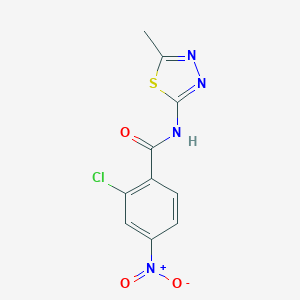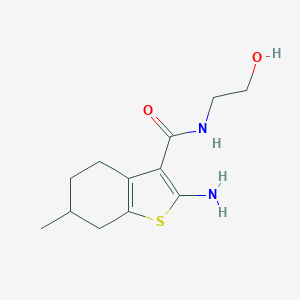![molecular formula C25H27F3N2O4 B255864 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B255864.png)
3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used tool in scientific research for investigating the role of adenosine receptors in various physiological and pathological processes.
Mechanism Of Action
3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents adenosine from binding, thereby blocking its downstream signaling pathways. Adenosine A1 receptor activation leads to the inhibition of adenylate cyclase, which reduces intracellular cAMP levels and leads to the inhibition of protein kinase A (PKA) signaling. 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one blocks this inhibitory effect and leads to the activation of PKA signaling.
Biochemical And Physiological Effects
3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can inhibit the binding of adenosine to the A1 receptor with high affinity and selectivity. In vivo studies have shown that 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can modulate cardiovascular function, neurotransmission, and inflammation. For example, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to increase heart rate and blood pressure in animal models, indicating its role in regulating cardiovascular function. 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has also been shown to modulate neurotransmitter release in the brain, suggesting its role in regulating neurotransmission. Finally, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has been shown to reduce inflammation in various animal models, indicating its potential therapeutic applications in inflammatory diseases.
Advantages And Limitations For Lab Experiments
3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several advantages as a tool for scientific research. It is a highly selective antagonist of the adenosine A1 receptor, which allows for precise investigation of the role of this receptor in various physiological processes. It is also a potent antagonist, which allows for the investigation of the downstream signaling pathways of the adenosine A1 receptor. However, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one also has some limitations. It has a relatively short half-life in vivo, which limits its use in long-term studies. Additionally, it can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
Future Directions
For research using 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one could include investigating its potential therapeutic applications in cardiovascular disease, neurodegenerative disease, and inflammation. Additionally, further investigation into the downstream signaling pathways of the adenosine A1 receptor could provide insights into novel targets for drug development.
Synthesis Methods
3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can be synthesized using a multistep process starting from 3,5-dimethylphenol. The first step involves the protection of the phenol group with a tert-butyldimethylsilyl (TBDMS) group. The protected phenol is then converted to the corresponding bromide using N-bromosuccinimide (NBS) and triphenylphosphine (TPP). The bromide is then reacted with 8-(4-chlorobenzyl)-1-ethyl-1,3,8-triazaspiro[4.5]decane-4,8-dione in the presence of potassium carbonate (K2CO3) to yield the desired product, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one.
Scientific Research Applications
3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a widely used tool in scientific research for investigating the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are G protein-coupled receptors that are widely expressed in the body and play important roles in regulating various physiological processes, including cardiovascular function, neurotransmission, and inflammation. 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a selective antagonist of the adenosine A1 receptor, which is primarily involved in regulating cardiovascular function and neurotransmission. Therefore, 3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is commonly used to investigate the role of adenosine A1 receptor in these processes.
properties
Product Name |
3-(3,5-dimethylphenoxy)-8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one |
|---|---|
Molecular Formula |
C25H27F3N2O4 |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-(3,5-dimethylphenoxy)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-2-(trifluoromethyl)chromen-4-one |
InChI |
InChI=1S/C25H27F3N2O4/c1-4-29-7-9-30(10-8-29)14-19-20(31)6-5-18-21(32)23(24(25(26,27)28)34-22(18)19)33-17-12-15(2)11-16(3)13-17/h5-6,11-13,31H,4,7-10,14H2,1-3H3 |
InChI Key |
HZGGVGQQBZKOLA-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F)O |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC(=CC(=C4)C)C)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B255783.png)
![3-(3-chlorophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B255785.png)


![2-[(cyanomethyl)thio]-N-phenylacetamide](/img/structure/B255796.png)




![N-[4-(dimethylamino)benzyl]-4-fluoro-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B255806.png)
![N-(1,3-thiazol-2-yl)-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B255808.png)

![(3Z)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-4-pyridin-3-yl-5-(pyridin-3-ylmethyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255812.png)
![(3Z)-5-(1,1-dioxothiolan-3-yl)-4-(3-ethoxyphenyl)-3-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B255814.png)